2,3-Dibromo-5,6-difluorobenzene-1,4-dicarbaldehyde
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Overview
Description
2,3-Dibromo-5,6-difluorobenzene-1,4-dicarbaldehyde is an organic compound with the molecular formula C8H2Br2F2O2 It is a derivative of benzene, substituted with bromine, fluorine, and aldehyde groups
Mechanism of Action
Target of Action
It’s known that similar compounds with fluorine atoms on the benzothiadiazole ring are more electron-withdrawing when embedded into low-band gap polymer semiconductors .
Mode of Action
It’s known that similar compounds with extra fluorine atoms on the benzothiadiazole ring introduce better electron affinity and further lower the band gap of the semiconducting materials .
Result of Action
Similar compounds with extra fluorine atoms on the benzothiadiazole ring are known to introduce better electron affinity and further lower the band gap of the semiconducting materials .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5,6-difluorobenzene-1,4-dicarbaldehyde typically involves the bromination and fluorination of benzene derivatives followed by formylation. One common method includes the bromination of 2,5-difluorobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting dibromo compound is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5,6-difluorobenzene-1,4-dicarbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Oxidation: Formation of 2,3-dibromo-5,6-difluoroterephthalic acid.
Reduction: Formation of 2,3-dibromo-5,6-difluorobenzene-1,4-dimethanol.
Scientific Research Applications
2,3-Dibromo-5,6-difluorobenzene-1,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde groups.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibromo-2,5-difluorobenzene
- 2,3-Dibromo-1,4-difluorobenzene
- 1,2,4,5-Tetrabromo-3,6-difluorobenzene
Uniqueness
2,3-Dibromo-5,6-difluorobenzene-1,4-dicarbaldehyde is unique due to the presence of both bromine and fluorine atoms along with aldehyde groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2,3-dibromo-5,6-difluoroterephthalaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2F2O2/c9-5-3(1-13)7(11)8(12)4(2-14)6(5)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFOXWXTUWWMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1Br)Br)C=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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